molecular formula C6H6ClN5OS2 B6598187 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1249500-54-6

3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6598187
CAS No.: 1249500-54-6
M. Wt: 263.7 g/mol
InChI Key: WEJCFGCPUPPCET-UHFFFAOYSA-N
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Description

3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C6H6ClN5OS2 and its molecular weight is 263.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the thiadiazole class known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities, supported by various studies and findings.

Structural Information

The molecular formula of this compound is C6H6ClN5OS2C_6H_6ClN_5OS_2. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC6H6ClN5OS2
SMILESCN1C(=O)NN=C1SCC2=C(SN=N2)Cl
InChIInChI=1S/C6H6ClN5OS2/c1-12...

Antimicrobial Activity

Thiadiazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds with a similar structure exhibit significant effectiveness against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant potential of thiadiazole derivatives. In particular, compounds containing the 1,3,4-thiadiazole nucleus have been evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) seizure models. Results indicated that several derivatives demonstrated significant protection against seizures . For example, a study found that certain thiadiazole derivatives exhibited potent activity at doses as low as 30 mg/kg .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of thiadiazole derivatives have also been documented. Compounds similar to the one have been found to reduce inflammation in animal models effectively. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study tested various thiadiazole derivatives against a panel of microbial strains. Results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
  • Anticonvulsant Screening : In a systematic evaluation of different thiadiazole compounds for anticonvulsant activity, several candidates were identified that provided significant protection in both MES and ScPTZ models. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Properties

IUPAC Name

3-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5OS2/c1-12-5(13)9-10-6(12)14-2-3-4(7)15-11-8-3/h2H2,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJCFGCPUPPCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SCC2=C(SN=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249500-54-6
Record name 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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